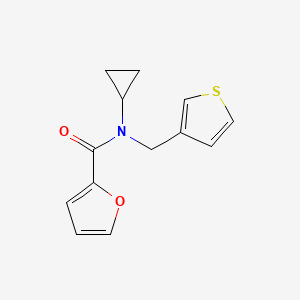

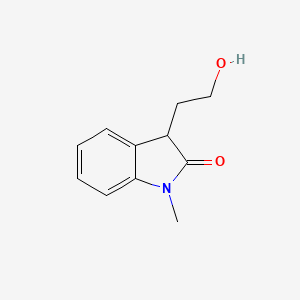

![molecular formula C18H17N3O2S B2986555 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide CAS No. 896027-14-8](/img/structure/B2986555.png)

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and oxadiazole groups suggests that the compound might have interesting electronic properties, as these groups are often involved in pi stacking interactions and hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group might be susceptible to hydrolysis, while the oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Scientific Research Applications

1. Agricultural Applications

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide shows potential in agricultural applications. Compounds similar to it, such as Carbendazim and Tebuconazole, are used for the prevention and control of fungal diseases in agriculture. Nanoparticles, including solid lipid nanoparticles and polymeric nanocapsules, have been developed as carrier systems for these compounds, offering advantages like modified release profiles and reduced environmental toxicity (Campos et al., 2015).

2. Chemical Synthesis and Enzyme Activity

In chemical synthesis, the bis-1,3,4-oxadiazole containing glycine moiety, a similar structure to the compound , has been synthesized. This compound has demonstrated effects on the activities of transferase enzymes like GOT, GPT, and γ-GT, showing activation or inhibitory effects depending on concentration (Tomi et al., 2010).

3. Antibacterial and Anti-Enzymatic Potential

Compounds with 1,3,4-oxadiazole structures have been identified as potential antibacterial agents against both gram-negative and gram-positive bacteria. They also exhibit moderate inhibitory effects on enzymes like α-chymotrypsin. Molecular docking studies of these compounds have provided insights into their bioactive potential and the influence of substitutions on the oxadiazole moiety (Siddiqui et al., 2014).

4. Antimicrobial and Anti-Proliferative Activities

N-Mannich bases derived from 1,3,4-oxadiazole have demonstrated both antimicrobial and anti-proliferative activities. These compounds have shown effectiveness against various pathogenic bacteria and fungi, as well as against different cancer cell lines, including prostate, colorectal, and breast cancer cell lines (Al-Wahaibi et al., 2021).

5. Anticancer Properties

Several 1,3,4-oxadiazole derivatives, especially those with specific substitutions, have displayed significant anticancer activities against a range of human cancer cell lines. This indicates the potential of these compounds in the development of novel anticancer therapies (Polkam et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-11-4-5-12(2)15(10-11)17-20-21-18(23-17)19-16(22)13-6-8-14(24-3)9-7-13/h4-10H,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKBKABDBZDPFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

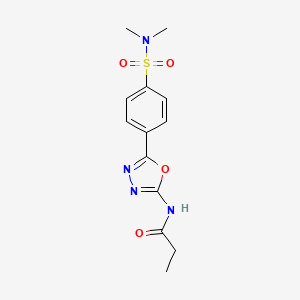

![2-Methyl-3-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2986472.png)

![4-(dimethylamino)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2986476.png)

![6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B2986480.png)

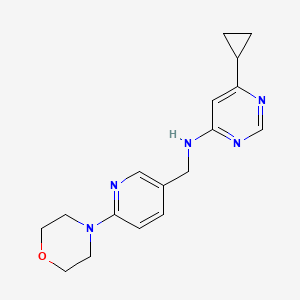

![2-(benzo[d]isoxazol-3-yl)-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2986487.png)

![3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2986489.png)

![3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2986491.png)